molecular formula C21H25N5O2S B2431797 2-{[4-(2,6-diethylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 380431-73-2

2-{[4-(2,6-diethylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B2431797
CAS No.: 380431-73-2
M. Wt: 411.52
InChI Key: NDAGZLCMKDMMLF-UHFFFAOYSA-N
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Description

2-{[4-(2,6-diethylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound belonging to the class of triazoles and hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of this compound involves a multi-step process, beginning with the creation of the 1,2,4-triazole ring. The initial step involves the condensation of 2,6-diethylphenyl hydrazine with 4-methoxybenzaldehyde, forming the hydrazone intermediate. This is followed by cyclization with thioacetic acid, resulting in the formation of the triazole ring attached to a sulfur atom. Lastly, the acetohydrazide group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods While the synthetic route described above is primarily used in laboratory settings, industrial production methods typically involve optimized reaction conditions with the use of continuous flow reactors. This approach ensures higher yields and purity of the final compound, facilitating large-scale production.

Chemical Reactions Analysis

Types of Reactions It Undergoes 2-{[4-(2,6-diethylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes a variety of reactions including oxidation, reduction, and substitution.

Common Reagents and Conditions Oxidative reactions often employ reagents such as hydrogen peroxide or potassium permanganate under controlled conditions. Reduction reactions may use lithium aluminum hydride or sodium borohydride. Substitution reactions commonly involve halogenating agents in the presence of a suitable catalyst.

Major Products Formed from These Reactions Oxidation of this compound may lead to the formation of sulfoxides or sulfones, while reduction typically results in the cleavage of the sulfur-acetohydrazide bond. Substitution reactions can yield a wide array of derivatives depending on the reacting halogen.

Scientific Research Applications

In chemistry, this compound is utilized as a precursor in the synthesis of complex organic molecules. In biology and medicine, it exhibits potential as an antimicrobial and anticancer agent due to its ability to interact with specific biological targets. Industrially, its unique properties make it suitable for use in materials science, particularly in the development of novel polymers and coatings.

Mechanism of Action

The compound exerts its effects through the interaction with biological macromolecules such as proteins and nucleic acids. The triazole ring facilitates binding to metal ions, potentially inhibiting enzymatic activities. The acetohydrazide moiety can form stable adducts with carbonyl groups, further modulating biochemical pathways.

Comparison with Similar Compounds

Compared to other triazole derivatives, 2-{[4-(2,6-diethylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide stands out due to its dual functional groups. Similar compounds include 4-(2,6-diethylphenyl)-4H-1,2,4-triazole-3-thiol and 5-(4-methoxyphenyl)-1,2,4-triazole-3-carboxylic acid. Its unique combination of structural elements makes it particularly versatile and valuable for research and industrial applications.

There you have it, a detailed look into the multifaceted world of this compound! What’s catching your interest these days?

Biological Activity

The compound 2-{[4-(2,6-diethylphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a derivative of 1,2,4-triazole that has garnered attention due to its potential biological activities. This article delves into its biological properties, including antibacterial and anticancer activities, supported by relevant studies and data.

Molecular Formula

  • C : 20
  • H : 24
  • N : 4
  • O : 1
  • S : 1

Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+401.23188226.2
[M+Na]+423.21382240.9
[M+NH4]+418.25842231.8
[M+K]+439.18776232.5
[M-H]-399.21732232.9

Antibacterial Activity

Research indicates that derivatives of triazoles exhibit significant antibacterial properties. A study published in PMC highlighted the effectiveness of various triazole derivatives against both Gram-positive and Gram-negative bacteria, demonstrating their potential as antibacterial agents . Specifically, compounds similar to acetohydrazide have shown promising results against strains such as Escherichia coli and Staphylococcus aureus.

Case Study: Antibacterial Screening

In a comparative study, several triazole derivatives were synthesized and screened for antibacterial activity. The results indicated that compounds with a similar structural framework to acetohydrazide exhibited Minimum Inhibitory Concentrations (MICs) ranging from 5 µg/mL to 32 µg/mL against various bacterial strains, indicating moderate to high antibacterial efficacy .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. Research has shown that certain triazole compounds can inhibit the growth of cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating effective cytotoxicity . The mechanism often involves the induction of apoptosis in cancer cells.

Case Study: Anticancer Efficacy

A specific study evaluated the anticancer effects of a related triazole compound on various cancer cell lines. The results demonstrated that at concentrations of around 6.2 μM, the compound effectively inhibited cell proliferation in colon cancer cells . This suggests that acetohydrazide might possess similar properties worth exploring.

The biological activity of triazole derivatives is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the triazole ring allows for hydrogen bonding and π-stacking interactions with target sites in bacteria or cancer cells, enhancing their efficacy .

Properties

IUPAC Name

2-[[4-(2,6-diethylphenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-4-14-7-6-8-15(5-2)19(14)26-20(16-9-11-17(28-3)12-10-16)24-25-21(26)29-13-18(27)23-22/h6-12H,4-5,13,22H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAGZLCMKDMMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SCC(=O)NN)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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